molecular formula C9H13N3O2 B2489421 4-[(6-Methylpyridazin-3-yl)oxy]oxolan-3-amine CAS No. 2197522-29-3

4-[(6-Methylpyridazin-3-yl)oxy]oxolan-3-amine

Cat. No.: B2489421
CAS No.: 2197522-29-3
M. Wt: 195.222
InChI Key: UHOTZLQEAPDJLH-UHFFFAOYSA-N
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Description

4-[(6-Methylpyridazin-3-yl)oxy]oxolan-3-amine is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a methyl group and an oxolan-3-amine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-Methylpyridazin-3-yl)oxy]oxolan-3-amine typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring is synthesized through the reaction of appropriate precursors under controlled conditions.

    Substitution with Methyl Group: The methyl group is introduced to the pyridazine ring using methylating agents.

    Attachment of Oxolan-3-amine Moiety: The oxolan-3-amine moiety is attached to the pyridazine ring through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(6-Methylpyridazin-3-yl)oxy]oxolan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, depending on the reagents and conditions used.

Scientific Research Applications

4-[(6-Methylpyridazin-3-yl)oxy]oxolan-3-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(6-Methylpyridazin-3-yl)oxy]oxolan-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor function and signaling pathways.

    Altering Cellular Processes: Affecting cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(6-Methylpyridazin-3-yl)oxy]aniline
  • 4-[(6-Methylpyridazin-3-yl)oxy]benzene

Uniqueness

4-[(6-Methylpyridazin-3-yl)oxy]oxolan-3-amine is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(6-methylpyridazin-3-yl)oxyoxolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-6-2-3-9(12-11-6)14-8-5-13-4-7(8)10/h2-3,7-8H,4-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOTZLQEAPDJLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2COCC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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